2,4-Dichloro-3-(difluoromethyl)pyridine
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Overview
Description
2,4-Dichloro-3-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3Cl2F2N It is a pyridine derivative characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(difluoromethyl)pyridine typically involves the chlorination of 3-(difluoromethyl)pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding N-oxides and reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(difluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-3-(trifluoromethyl)pyridine
Uniqueness
2,4-Dichloro-3-(difluoromethyl)pyridine is unique due to the specific positioning of chlorine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses .
Properties
IUPAC Name |
2,4-dichloro-3-(difluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPZXRBXQUGEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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